3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14947299
InChI: InChI=1S/C24H30N4O2S2/c1-4-12-26(13-5-2)21-18(22(29)27-14-8-9-16(3)20(27)25-21)15-19-23(30)28(24(31)32-19)17-10-6-7-11-17/h8-9,14-15,17H,4-7,10-13H2,1-3H3/b19-15-
SMILES:
Molecular Formula: C24H30N4O2S2
Molecular Weight: 470.7 g/mol

3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC14947299

Molecular Formula: C24H30N4O2S2

Molecular Weight: 470.7 g/mol

* For research use only. Not for human or veterinary use.

3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C24H30N4O2S2
Molecular Weight 470.7 g/mol
IUPAC Name (5Z)-3-cyclopentyl-5-[[2-(dipropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C24H30N4O2S2/c1-4-12-26(13-5-2)21-18(22(29)27-14-8-9-16(3)20(27)25-21)15-19-23(30)28(24(31)32-19)17-10-6-7-11-17/h8-9,14-15,17H,4-7,10-13H2,1-3H3/b19-15-
Standard InChI Key ZOGDSKDJSYDOFP-CYVLTUHYSA-N
Isomeric SMILES CCCN(CCC)C1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)C4CCCC4
Canonical SMILES CCCN(CCC)C1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)C4CCCC4

Introduction

Structural Features

This compound features a pyrido[1,2-a]pyrimidin core with a thiazolidinone ring attached via a methylene group. The thiazolidinone ring is substituted with a cyclopentyl group, and the pyrimidine part is modified with a dipropylamino group and a methyl group at the 9-position. The structural complexity suggests potential unique biological properties that could be explored for pharmaceutical applications.

Synthesis Overview

The synthesis of such compounds typically involves several key steps:

  • Formation of the Thiazolidinone Ring: This involves condensation reactions to form the thiazolidinone core.

  • Coupling Reactions: These are used to introduce the pyrimidine structure, often involving nucleophilic substitution or condensation reactions.

  • Functionalization: This step involves adding the desired substituents, such as the dipropylamino and methyl groups, through further reactions like alkylation or acylation.

Analytical Techniques

To confirm the structure of the synthesized compound, analytical techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) are essential. These methods provide detailed information about the molecular structure and purity.

Potential Biological Activities

While specific biological activities of this compound are not detailed in the available literature, compounds within the pyrido[1,2-a]pyrimidin class are often investigated for their potential as pharmaceuticals, including antiviral, antibacterial, and anticancer properties.

Comparison with Similar Compounds

Similar compounds, such as those with different substituents on the thiazolidinone or pyrimidine rings, may exhibit varying biological activities. For example, 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one has been studied for its potential medicinal applications.

Data Tables

Given the lack of specific data on this compound, we can consider general properties of similar compounds:

CompoundMolecular FormulaMolecular WeightBiological Activity
3-{4-Oxo-5-[1-phenyl-meth-(Z)-ylidene]-2-thioxo-thiazolidin-3-yl}-benzoic acidC17H11NO3S2341.4 g/molPotential medicinal applications
2-{4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(phenyl)acetamideC18H14N2O4SCalculated: 356.26Hypoglycemic activity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator